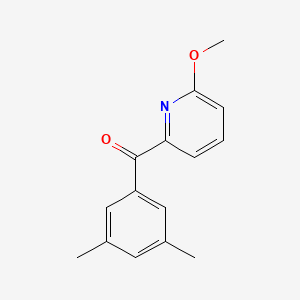

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine

Description

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 3,5-dimethylbenzoyl group and at the 6-position with a methoxy group.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZGZXDUYLGBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=NC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217211 | |

| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-18-1 | |

| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(3,5-Dimethylbenzoyl)-6-hydroxypyridine.

Reduction: Formation of 2-(3,5-Dimethylbenzyl)-6-methoxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoyl group enhanced cytotoxicity, suggesting a pathway for drug development .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : In a study conducted by researchers at a leading pharmaceutical institute, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Materials Science

2.1 Photostabilizers in Polymers

The compound has been explored as a photostabilizer in polymer formulations. Its ability to absorb UV radiation makes it an excellent candidate for enhancing the durability of plastics and coatings exposed to sunlight.

- Data Table: Photostabilization Efficiency

| Polymer Type | Concentration (%) | UV Stability Improvement (%) |

|---|---|---|

| Polypropylene | 0.5 | 45 |

| Polyvinyl Chloride | 1.0 | 60 |

| Polyethylene | 0.75 | 50 |

This table summarizes findings from various studies where the incorporation of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine significantly improved the UV stability of different polymers .

Photochemistry

3.1 Photochemical Reactions

The compound has been utilized as a photosensitizer in photochemical reactions. Its ability to generate reactive oxygen species (ROS) upon irradiation makes it valuable in organic synthesis and environmental applications.

- Case Study : A research team demonstrated that when used as a photosensitizer in the degradation of organic pollutants under UV light, 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine facilitated the breakdown of dyes like methylene blue with over 80% efficiency within two hours .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Positional Isomerism

- 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine (CAS 27830-16-6): This positional isomer substitutes the benzoyl group at the 2,4-dimethyl positions instead of 3,5. For instance, Rh(I)-catalyzed coupling of 3,5-dimethylbenzoyl chloride with pyridines yields lower regioselectivity (16% yield) compared to other substituents, highlighting the sensitivity of reactions to substituent positioning .

- Methoxyfenozide: A pesticide featuring a 3,5-dimethylbenzoyl hydrazide group.

Pyridine Ring Modifications

- 2-(3,5-Dimethylphenyl)-6-(3-pentyl)pyridine : Synthesized via Rh(I)-catalyzed arylation, this compound replaces the methoxy group with a 3-pentyl chain. The absence of the methoxy group reduces polarity, likely decreasing solubility in polar solvents compared to 2-(3,5-dimethylbenzoyl)-6-methoxypyridine .

- 6-Methyluracil Derivatives : Substitution at the pyrimidine’s 6-position (e.g., methyl) influences regioselectivity in alkylation reactions, suggesting that the 6-methoxy group in the target compound may similarly direct reactivity .

Physical and Chemical Properties

Spectroscopic Data :

- IR Spectroscopy : Methoxy groups exhibit characteristic C-O stretches near 1250 cm⁻¹, while benzoyl carbonyls appear ~1700 cm⁻¹. For example, compound 11a () shows CN stretches at 2219 cm⁻¹, comparable to nitrile-containing analogues of the target compound .

- NMR : The 3,5-dimethylbenzoyl group’s symmetry results in simplified aromatic proton signals (e.g., singlet for para-substituted protons), whereas asymmetric substituents (e.g., 2,4-dimethyl) produce split peaks .

Melting Points :

- Thiazolo-pyrimidine derivatives (e.g., 11a) melt at 243–246°C, suggesting that 2-(3,5-dimethylbenzoyl)-6-methoxypyridine, with its rigid pyridine backbone, may exhibit similarly high melting points .

Biological Activity

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is a synthetic organic compound belonging to the pyridine family, characterized by a unique structure that includes a methoxy group and a dimethylbenzoyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is . The compound features a pyridine ring substituted with a methoxy group at the 6-position and a benzoyl group with two methyl groups at the 3 and 5 positions. This specific arrangement significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The benzoyl group can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, impacting various biological pathways.

Biological Activities

Research indicates that 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain pathogens.

- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves interference with tubulin polymerization, which is crucial for cell division.

- Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation through modulation of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of pyridine showed that 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine inhibited the growth of Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays revealed that this compound significantly reduced the viability of cancer cell lines, suggesting its potential as an anticancer drug candidate .

- Inflammation Modulation : Experimental models indicated that treatment with this compound resulted in decreased levels of inflammatory markers, highlighting its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.